Aqueous Solubility Advantage Over Parent Triciribine Enables Direct Intravenous Formulation
Triciribine phosphate (sodium) was synthesized as a water-soluble derivative specifically to overcome the very poor aqueous solubility of the parent nucleoside triciribine [1]. The parent compound triciribine is practically insoluble in water (<1 mg/mL), necessitating complex formulation approaches for in vivo administration, whereas the 5′-monophosphate sodium salt provides sufficient aqueous solubility to support intravenous infusion at clinically relevant doses (up to 45 mg/m² in Phase I trials) [2][3]. This solubility enhancement is intrinsic to the phosphate prodrug design and is not achieved by other formulation modifications of the parent compound.
| Evidence Dimension | Aqueous solubility for parenteral administration |
|---|---|
| Target Compound Data | Triciribine phosphate (sodium): water-soluble; administered intravenously at doses up to 45 mg/m² as a 30-minute infusion in Phase I clinical studies |
| Comparator Or Baseline | Triciribine (parent, free base): very poorly soluble in aqueous solutions (<1 mg/mL); no clinical IV formulation data available |
| Quantified Difference | Qualitative but definitive: TCN-P was developed because TCN "proved to be very poorly soluble in aqueous solutions" [1]; TCN-P monohydrate is described as "a water-soluble derivative of triciribine" [3] |
| Conditions | Aqueous solubility determined under standard formulation conditions; clinical IV administration confirmed in Phase I solid tumor and hematologic malignancy trials |
Why This Matters
Aqueous solubility directly determines the feasibility of intravenous dosing in preclinical and clinical studies; the sodium phosphate salt obviates the need for solubilizing excipients that may introduce pharmacokinetic or toxicological confounders.
- [1] Hilfinger J, Shen W, Drach J. PRODRUGS OF TRICIRIBINE AND TRICIRIBINE PHOSPHATE. US Patent Application 20100093609, filed March 31, 2008. View Source
- [2] Garrett CR, Eng C, Townsend LB, et al. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Invest New Drugs. 2011;29(6):1381–1389. PMC4612514. View Source
- [3] Wotring LL, Crabtree GW, Edwards NL, Parks RE, Townsend LB. Mechanism of activation of triciribine phosphate (TCN-P) as a prodrug form of TCN. Cancer Treat Rep. 1986;70(4):491–497. PMID: 3698043. View Source
